molecular formula C14H15FN2O2 B5709309 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5709309
M. Wt: 262.28 g/mol
InChI Key: PTCZFLXMXWGLCE-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. EFMC has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The exact mechanism of action of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and free radicals. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, possibly through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Biochemical and Physiological Effects:
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and potential applications in medicinal chemistry and drug discovery. However, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its relatively low potency compared to other anti-inflammatory and anti-tumor agents.

Future Directions

There are several future directions for research on 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to explore the structure-activity relationship of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and its derivatives to identify more potent and selective compounds. Another direction is to investigate the potential applications of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide in other disease models, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and to identify its molecular targets. Finally, the development of more efficient and scalable synthesis methods for 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and its derivatives could facilitate their use in drug discovery and development.

Synthesis Methods

The synthesis of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-fluorobenzylamine with ethyl 4-chloro-3-oxobutanoate to form 3-ethyl-N-(2-fluorobenzyl)-4-oxo-3,4-dihydroisoxazole-5-carboxamide. This intermediate is then subjected to a reaction with methyl magnesium bromide to produce 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this reaction is about 30%, and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

3-ethyl-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCZFLXMXWGLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(2-fluorobenzyl)-5-methyl-1,2-oxazole-4-carboxamide

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